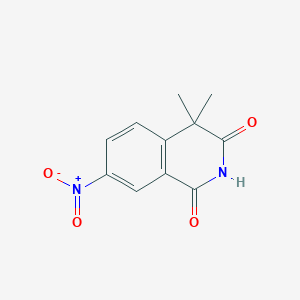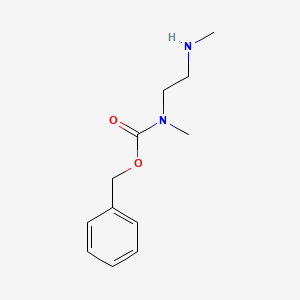
Benzyl methyl(2-(methylamino)ethyl)carbamate
Descripción general
Descripción
“Benzyl methyl(2-(methylamino)ethyl)carbamate” is an organic compound with the molecular formula C12H18N2O2 . It is also known as "Carbamic acid, N-methyl-N-[2-(methylamino)ethyl]-, phenylmethyl ester" . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
The synthesis of carbamates, such as “this compound”, often involves the reaction of amines with carbon dioxide and halides . This process is typically facilitated by cesium carbonate and TBAI . Another common method for the synthesis of carbamates involves the Hofmann rearrangement of aromatic and aliphatic amides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular weight of 222.28 and its Inchi Code: 1S/C11H16N2O2/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3,(H,13,14) .Chemical Reactions Analysis
Carbamates, such as “this compound”, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One common reaction involving carbamates is the reductive alkylation of methyl carbamate with a range of aldehydes .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 460.1±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 58.7±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 190.0±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Neuroleptic Activity
A study by Iwanami et al. (1981) explored the synthesis of benzamides, including compounds structurally related to benzyl methyl(2-(methylamino)ethyl)carbamate, as potential neuroleptics. They found that certain modifications enhanced neuroleptic activity, suggesting potential applications in treating psychosis with reduced side effects (Iwanami et al., 1981).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized derivatives related to this compound and evaluated their anti-acetylcholinesterase (AChE) activity. They discovered that certain derivatives exhibited potent AChE inhibition, highlighting their potential as therapeutic agents for conditions like dementia (Sugimoto et al., 1990).
Anticonvulsant Activity
Hen et al. (2012) synthesized a novel class of carbamates and assessed their anticonvulsant activities. They identified compounds with promising efficacy and safety profiles, suggesting their potential as new antiepileptic drugs (Hen et al., 2012).
Pharmacokinetic Studies
Higuchi and Shiobara (1980) investigated the pharmacokinetics of nicardipine hydrochloride, which contains a structural moiety similar to this compound. Their findings on the saturation of metabolic enzyme activities in dogs could provide insights into the metabolism and pharmacokinetics of related compounds (Higuchi & Shiobara, 1980).
Mecanismo De Acción
Target of Action
Benzyl Methyl(2-(methylamino)ethyl)carbamate is a type of carbamate compound . The primary targets of this compound are amines , specifically in the context of peptide synthesis . Amines play a crucial role in the formation of proteins, which are fundamental to the structure and function of cells.
Mode of Action
This compound acts as a protecting group for amines during peptide synthesis . It interacts with the amine group, forming a protective layer that prevents unwanted reactions from occurring during the synthesis process . The protective group can be installed and removed under relatively mild conditions .
Biochemical Pathways
The compound plays a significant role in the peptide synthesis pathway . It allows for the selective reaction of certain parts of the molecule while leaving others unaffected. This is particularly important in the synthesis of complex peptides, where multiple reactive sites may be present .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 3327±310 °C and a predicted density of 1069±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amines, the compound ensures that the correct bonds are formed during peptide synthesis .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction, such as temperature, pH, and the presence of other reactants . For example, the removal of the protective group can be achieved with strong acid or heat . Therefore, controlling these environmental factors is crucial for the efficacy and stability of the compound’s action.
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl N-methyl-N-[2-(methylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-13-8-9-14(2)12(15)16-10-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLVLLWKMZINAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597050 | |
| Record name | Benzyl methyl[2-(methylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148088-78-2 | |
| Record name | Benzyl methyl[2-(methylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-methyl-N-[2-(methylamino)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




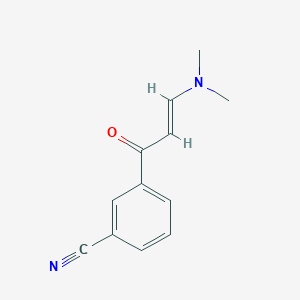

![Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B3047825.png)

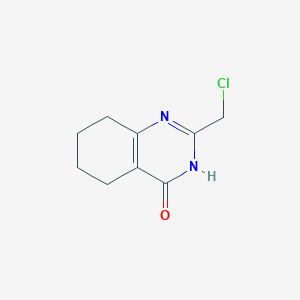

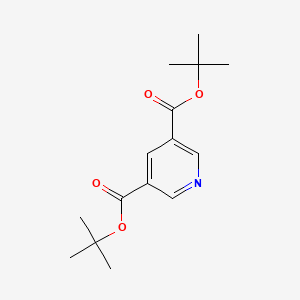
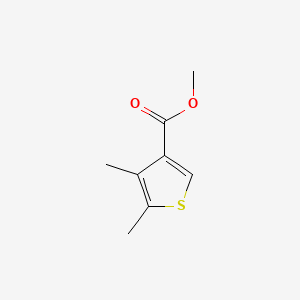
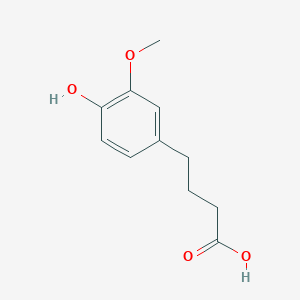
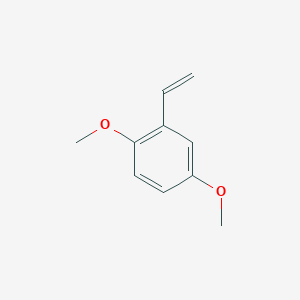
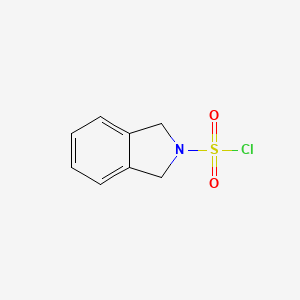
![Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-](/img/structure/B3047839.png)
